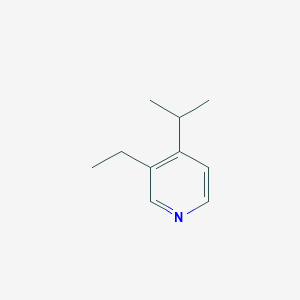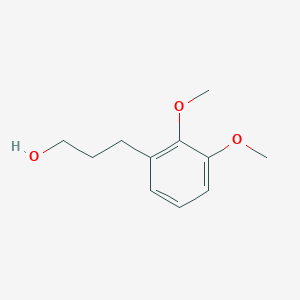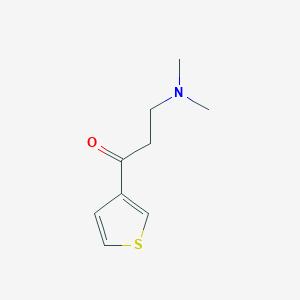![molecular formula C11H15NO2 B009888 3-[4-(aminométhyl)phényl]propanoate de méthyle CAS No. 100511-78-2](/img/structure/B9888.png)
3-[4-(aminométhyl)phényl]propanoate de méthyle
Vue d'ensemble
Description
Methyl 3-[4-(aminomethyl)phenyl]propanoate, also known as MAMP, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 207.24 g/mol and a melting point of 122-124°C. MAMP is an amide derivative of phenylalanine, a naturally occurring amino acid, and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Science environnementale
Enfin, les chercheurs peuvent étudier le devenir environnemental du 3-[4-(aminométhyl)phényl]propanoate de méthyle et de ses dérivés. Comprendre ses produits de dégradation et leurs effets sur les écosystèmes est crucial pour évaluer la sécurité environnementale des produits chimiques qui en sont dérivés.
Chacun de ces domaines tire parti des propriétés chimiques uniques du This compound pour faire progresser les connaissances scientifiques et développer de nouvelles technologies ou traitements. La polyvalence du composé en fait un atout précieux dans divers domaines de la recherche scientifique .
Propriétés
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZWLJLXFNYXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328696 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100511-78-2 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)

![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)




![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)





